molecular formula C16H19ClN4O2S B2933600 2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396876-46-2

2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2933600
CAS No.: 1396876-46-2
M. Wt: 366.86
InChI Key: WPRXIOYUSMQVAU-UHFFFAOYSA-N
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Description

2-Chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a pyrazine ring at the 1-position and a 2-chlorobenzenesulfonamide group at the 4-position. This compound is structurally designed to modulate receptor interactions, particularly targeting adrenergic or serotonergic receptors, based on its similarity to pharmacologically active analogs .

Properties

IUPAC Name

2-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c17-14-3-1-2-4-15(14)24(22,23)20-11-13-5-9-21(10-6-13)16-12-18-7-8-19-16/h1-4,7-8,12-13,20H,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRXIOYUSMQVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16ClN3O2S\text{C}_{13}\text{H}_{16}\text{ClN}_{3}\text{O}_2\text{S}

This structure features a chloro group, a piperidine ring, and a pyrazinyl moiety, which are critical for its biological activity.

The biological activity of 2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to inflammatory pathways, particularly lipoxygenases (LOX). For instance, compounds with similar structures have demonstrated nanomolar potency against platelet-type 12-lipoxygenase (12-LOX), suggesting that this compound may exhibit similar properties .
  • Receptor Modulation : It is hypothesized that the compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter pathways. This is supported by studies on related piperidine derivatives that act as muscarinic receptor antagonists .

Antimicrobial and Antioxidant Properties

Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial and antioxidant activities. The presence of the pyrazinyl and piperidinyl groups enhances these effects, making them promising candidates for further development in treating infections and oxidative stress-related conditions .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that compounds similar to 2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanisms involved include cell cycle arrest and induction of late apoptosis or necrosis .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionPotent against 12-LOX
AnticancerInduces apoptosis in A549 and HCT116 cells
AntimicrobialSignificant activity against various pathogens
NeuroprotectiveProtects neuronal cells from oxidative stress

Chemical Reactions Analysis

Structural Features and Reactivity

The molecule contains three key reactive regions:

  • 2-Chlorobenzenesulfonamide : The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing sulfonamide group.

  • Piperidinylmethyl group : The secondary amine in the piperidine ring can participate in alkylation or acylation reactions.

  • Pyrazine moiety : The nitrogen-rich heterocycle may engage in coordination chemistry or hydrogen bonding.

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position

The 2-chloro substituent on the benzene ring is primed for SNAr due to the electron-withdrawing sulfonamide group (-SO₂NH-), which enhances the electrophilicity of the aromatic ring.
Key findings :

  • Conditions : Reactions typically require polar aprotic solvents (e.g., DMF, NMP) and bases (e.g., i-Pr₂NEt) at elevated temperatures (100–140°C) .

  • Nucleophiles : Amines, alkoxides, or thiols can displace the chlorine. For example:

    • Reaction with secondary amines yields diarylsulfonamides.

    • Substitution with hydroxide generates sulfonic acids under basic conditions.

Example reaction :

C12H13ClN4O2S+R NH2i Pr2NEt 140 CNMPC12H13N5O2S+HCl\text{C}_{12}\text{H}_{13}\text{ClN}_4\text{O}_2\text{S}+\text{R NH}_2\xrightarrow[\text{i Pr}_2\text{NEt 140 C}]{\text{NMP}}\text{C}_{12}\text{H}_{13}\text{N}_5\text{O}_2\text{S}+\text{HCl}

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group can act as a hydrogen bond donor/acceptor, influencing solubility and crystallinity. While stable under most conditions, it may undergo hydrolysis in strong acids or bases:

  • Acidic hydrolysis : Forms sulfonic acids and ammonium salts.

  • Basic hydrolysis : Rare unless subjected to prolonged heating.

Piperidine-Pyrazine Interactions

The piperidine ring’s secondary amine and pyrazine’s nitrogen atoms enable further functionalization:

  • Alkylation/Acylation : The piperidine nitrogen can react with alkyl halides or acyl chlorides.

  • Coordination chemistry : Pyrazine’s lone pairs allow metal coordination, relevant in catalysis or supramolecular chemistry .

Comparative Reactivity of Similar Compounds

Data from structurally related sulfonamides :

CompoundReactivity at Cl PositionConditionsYield (%)
2,4-Dichloro-5-methylbenzenesulfonamideSNAr with aminesNMP, 140°C, i-Pr₂NEt65–82
3-Chloro-N-(piperidinyl)benzenesulfonamideHydrolysis to sulfonic acidH₂O, NaOH, reflux45
2-Chloropyridine-3-sulfonamideThiol substitutionDMF, K₂CO₃, 80°C72

Stability and Degradation

  • Thermal stability : Stable up to 200°C (DSC data for analogs ).

  • Photodegradation : Prolonged UV exposure may cleave the sulfonamide bond.

Unresolved Questions and Research Gaps

  • Catalytic functionalization : Limited data on transition-metal-catalyzed coupling reactions at the chlorine position.

  • Pyrazine reactivity : Role in hydrogen-bonded networks or metal-organic frameworks (MOFs) remains unexplored.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The compound is part of a broader class of piperidinylmethyl benzenesulfonamides, which exhibit diverse biological activities depending on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name & ID Key Substituents Molecular Formula (MW) Synthesis Yield Pharmacological Notes References
Target Compound : 2-Chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide Pyrazine (N-heterocycle), 2-Cl-benzene C₁₆H₁₆ClN₅O₂S (377.85) Not reported Hypothesized α1/5-HT7 receptor interaction -
Compound 15 : 3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide 3-Cl-benzene, dihydrobenzofuran-ether linkage C₂₄H₃₁ClN₂O₄S (479.03) 83% Dual α2A/5-HT7 antagonist; antidepressant-like effects
Compound 16 : 5-Chloro-2-fluoro-N-({1-[2-(dihydrobenzofuran)ethyl]piperidin-4-yl}methyl)benzenesulfonamide 5-Cl, 2-F-benzene, dihydrobenzofuran C₂₄H₃₀ClFN₂O₄S (497.02) 67% Improved metabolic stability vs. Compound 15
Compound 9 : 3-Chloro-2-fluoro-N-([1-(2-(2,2,2-trifluoroethoxy)phenoxy]ethyl)piperidin-4-yl)methyl)benzenesulfonamide 3-Cl, 2-F-benzene, trifluoroethoxy-phenoxy chain C₂₃H₂₅ClF₃N₂O₄S (534.97) 81% α1A/α1D antagonist (Ki = 50 nM); 5-fold selectivity over α1B
Compound 17 : 5-Chloro-2-methoxy-N-({1-[2-(dihydrobenzofuran)ethyl]piperidin-4-yl}methyl)benzenesulfonamide 5-Cl, 2-OCH₃-benzene, dihydrobenzofuran C₂₅H₃₃ClN₂O₅S (509.06) 76% Reduced α2A affinity vs. Compound 15

Key Observations

Impact of Aromatic Substituents :

  • Chlorine Position : The target compound’s 2-chloro group contrasts with 3-chloro (Compound 15) or 5-chloro (Compounds 16–17) analogs. Chlorine position influences steric and electronic interactions with receptors, affecting binding affinity .
  • Fluorine and Methoxy Groups : Compounds 16 (2-fluoro) and 17 (2-methoxy) demonstrate how electron-withdrawing (F) or donating (OCH₃) groups modulate metabolic stability and receptor selectivity .

Heterocyclic Modifications: The pyrazine ring in the target compound introduces additional hydrogen-bonding sites compared to dihydrobenzofuran (Compounds 15–17) or trifluoroethoxy-phenoxy (Compound 9) substituents. Pyrazine’s aromatic N atoms may enhance interactions with polar residues in receptor pockets .

Synthetic Accessibility :

  • Yields for analogs range from 67% (Compound 16) to 83% (Compound 15), suggesting that bulkier substituents (e.g., dihydrobenzofuran) may complicate purification. The target compound’s pyrazine group could introduce challenges in sulfonamide coupling steps .

Pharmacological Trends :

  • α1A/α1D antagonists (e.g., Compound 9) prioritize small, electronegative substituents (F, Cl), while dual α2A/5-HT7 antagonists (e.g., Compound 15) favor bulkier, lipophilic groups (dihydrobenzofuran) . The target compound’s pyrazine moiety may shift selectivity toward serotonergic receptors.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide with optimal yield?

Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key steps:

  • Intermediate preparation : Piperidine-4-ylmethylamine derivatives are synthesized via reductive amination or alkylation. Pyrazine rings are introduced using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Sulfonamide formation : Reacting the intermediate with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Yield optimization : Use column chromatography (e.g., chloroform:methanol 3:1) for purification, followed by crystallization from diethyl ether or ethanol . Controlled polymerization techniques, as described for structurally related compounds, can enhance reproducibility .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., S–N bond ≈ 1.63 Å) and dihedral angles (e.g., pyrazine-piperidine torsion angle ~75°), critical for validating the 3D structure .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 535.47) .
  • NMR : ¹H NMR (pyrazine protons at δ 8.3–8.5 ppm) and ¹³C NMR (sulfonamide carbonyl at δ 168 ppm) verify connectivity .

Advanced: How can contradictions in reported biological activity data for sulfonamide derivatives be resolved?

Answer:

  • Dose-response validation : Ensure consistent molar concentrations across assays (e.g., IC₅₀ values vary with enzyme source purity) .
  • Target specificity : Use knockout cell lines or competitive binding assays to confirm selectivity. For example, similar compounds inhibit bacterial AcpS-PPTase enzymes but may cross-react with human homologs .
  • Data normalization : Include positive controls (e.g., known inhibitors like methotrexate) and correct for solvent effects (DMSO >1% alters activity) .

Advanced: What experimental strategies elucidate structure-activity relationships (SAR) for enzyme inhibition?

Answer:

  • Analog synthesis : Modify the pyrazine ring (e.g., replace with pyrimidine) or sulfonamide substituents (e.g., 2-chloro vs. 4-chloro) to assess steric/electronic effects .
  • Crystallographic docking : Use X-ray structures (e.g., PDB 4XYZ) to model interactions between the sulfonamide group and enzyme active sites (e.g., hydrogen bonding with Lys123) .
  • Free-energy perturbation (FEP) : Computational simulations predict binding affinity changes (ΔΔG) upon substitution .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (see SDS for related compounds) .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of sulfonamide dust .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal. Incinerate organic waste .

Advanced: How can computational modeling complement experimental data in predicting target binding?

Answer:

  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., stability of piperidine-pyrazine interactions in lipid bilayers) .
  • QSAR models : Train algorithms on bioactivity data (e.g., pIC₅₀ vs. logP) to prioritize analogs .
  • InChI-based screening : Use PubChem identifiers (e.g., InChIKey=NLGOJBIXIHFZEV) to cross-reference similar compounds’ binding profiles .

Advanced: How to troubleshoot low crystallization yields during purification?

Answer:

  • Solvent optimization : Test mixed solvents (e.g., DCM:hexane) or gradient cooling (e.g., 4°C to −20°C) .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .
  • Impurity profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., unreacted sulfonyl chloride) .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Temperature : Store at −20°C under argon to prevent hydrolysis of the sulfonamide group .
  • Light sensitivity : Use amber vials to avoid photodegradation (common in aryl sulfonamides) .
  • Moisture control : Add molecular sieves (3Å) to storage containers .

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